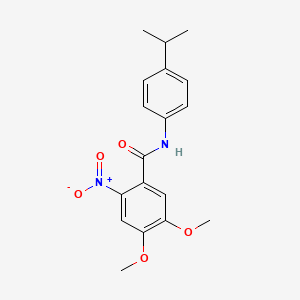

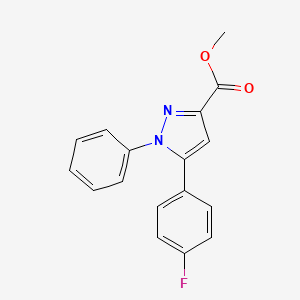

![molecular formula C16H19N5O B5635330 (1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635330.png)

(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, like 1,4-diazabicyclo[3.2.2]nonanes, involves complex organic reactions, highlighting the structural diversity and chemical properties that make them potential candidates for cognitive deficit treatments. For example, O’Donnell et al. (2010) discussed the synthesis and SAR (structure-activity relationship) development of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, which is structurally similar to the requested compound and has shown potential in treating cognitive deficits associated with psychiatric or neurological conditions (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonanes plays a crucial role in their activity as nAChR agonists. The structural configuration, especially the presence of specific functional groups and their position within the bicyclic framework, significantly influences their interaction with biological targets. The 3,7-diazabicyclo[3.3.1]nonane scaffold, as discussed by Eibl et al. (2013), shows how different hydrogen bond acceptor systems affect their affinity and selectivity for nAChR subtypes, demonstrating the importance of molecular structure in biological activity (Eibl et al., 2013).

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonanes undergo various chemical reactions, which are essential for their synthesis and modification. For instance, Taylor et al. (2010) explored the Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene as a nucleophilic catalyst, demonstrating the types of reactions these compounds can participate in and how they can be modified for different biological activities (Taylor et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of diazabicyclo nonanes significantly affect their pharmacological profile, including bioavailability and brain penetration. These properties are essential for the development of effective therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photostability, influence the compound's interaction with biological targets and its overall pharmacokinetic profile. Understanding these properties is crucial for the design and development of new drugs.

References

- (O’Donnell et al., 2010): Discusses the discovery and development of a novel alpha 7 nicotinic acetylcholine receptor agonist.

- (Eibl et al., 2013): Explores the influence of different hydrogen bond acceptor systems on the 3,7-diazabicyclo[3.3.1]nonane scaffold.

- (Taylor et al., 2010): Investigates the Friedel-Crafts acylation using a related diazabicyclo compound as a nucleophilic catalyst.

Propiedades

IUPAC Name |

[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1H-pyrrol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-15(14-3-1-6-17-14)21-10-12-4-5-13(21)11-20(9-12)16-18-7-2-8-19-16/h1-3,6-8,12-13,17H,4-5,9-11H2/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWMNBYPBJMCFV-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC=CN3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CN3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)

![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)

![8-[3-(benzyloxy)propyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5635338.png)